molecular formula C23H32N12O12S3 B606592 Ceftolozane sulfate CAS No. 936111-69-2

Ceftolozane sulfate

Cat. No.: B606592
CAS No.: 936111-69-2
M. Wt: 764.8 g/mol
InChI Key: UJDQGRLTPBVSFN-GZGOMJRCSA-N
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Description

Ceftolozane is a semi-synthetic broad-spectrum fifth-generation cephalosporin . It is used in combination with tazobactam for the treatment of infections caused by designated susceptible microorganisms in adult and pediatric patients . The infections include complicated intra-abdominal infections in combination with metronidazole, complicated urinary tract infections, and hospital-acquired pneumonia .


Molecular Structure Analysis

The chemical formula of Ceftolozane is C23H30N12O8S2 . The molecular weight is 666.69 g/mol . The exact structure can be found in various chemical databases .


Chemical Reactions Analysis

Ceftolozane belongs to the cephalosporin class of antibacterial drugs . It exerts antibacterial effects by preventing the formation of cell walls that protect bacteria from injury and confer resistance to some antibiotics . It displays increased activity against Gram-negative bacilli, including those that harbor classical β-lactamases .


Physical and Chemical Properties Analysis

Ceftolozane has a chemical formula of C23H31N12O12S3 and a molecular weight of 763.750 . The elemental analysis shows that it contains C (36.17%), H (4.09%), N (22.01%), O (25.14%), and S (12.59%) .

Scientific Research Applications

  • Treatment of Complicated Urinary Tract Infections (cUTIs) and Intra-abdominal Infections (cIAIs) : Ceftolozane/tazobactam is effective in treating cUTIs and cIAIs, displaying potent activity against Pseudomonas aeruginosa, including multidrug-resistant strains (Zhanel et al., 2013).

  • Activity Against Multidrug-Resistant P. aeruginosa : Ceftolozane/tazobactam has been observed to retain activity against resistant P. aeruginosa, offering an advantage over traditional treatments like polymyxins or aminoglycosides (Pogue et al., 2020).

  • Pharmacokinetics and Safety in Various Patient Populations : The pharmacokinetics of ceftolozane/tazobactam have been characterized in healthy volunteers, subjects with varying degrees of renal function, and patients with bacterial infections, indicating its broad applicability and safety profile (Chandorkar et al., 2014).

  • Efficacy Against ESBL-producing Strains : The combination with tazobactam extends ceftolozane's spectrum against ESBL-producing Gram-negative bacilli and some anaerobic species (Zhanel et al., 2013).

  • Dosage Adjustment in Renal Impairment : Ceftolozane/tazobactam may require dose adjustments in patients with renal impairment, as highlighted in studies examining its pharmacokinetics and safety in such populations (Chandorkar et al., 2014).

  • Pediatric Applications : Though primarily studied in adults, there is emerging evidence for the use of ceftolozane/tazobactam in pediatric patients, particularly for treating Pseudomonas infections in children with cystic fibrosis (Garazzino et al., 2020).

Mechanism of Action

Safety and Hazards

Ceftolozane may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause damage to organs (Kidney, Liver) through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . It is primarily eliminated via urinary excretion (≥92%) and may require dose adjustments in patients with a creatinine clearance <50 mL/min .

Future Directions

Ceftolozane has established efficacy in clinical trials . A systematic literature review searched online biomedical databases for real-world studies of Ceftolozane for gram-negative infections up to June 2020 . The studies identified in this review demonstrate that Ceftolozane is effective in clinical practice, despite the diverse group of seriously ill patients, different levels of resistance of the pathogens treated, and varying dosing regimens used . Furthermore, comparative studies suggest that Ceftolozane offers a successful alternative to standard of care .

Biochemical Analysis

Biochemical Properties

Ceftolozane sulfate plays a crucial role in biochemical reactions by exerting bactericidal activities against susceptible gram-negative and gram-positive infections. It achieves this by interfering with bacterial cell wall synthesis. When combined with tazobactam, it further enhances its activity against beta-lactamase enzyme-producing bacteria, which are typically resistant to beta-lactam antibiotics . The compound interacts with penicillin-binding proteins (PBPs), which are essential for peptidoglycan cross-linking in bacterial cell wall synthesis, leading to inhibition of cell wall synthesis and subsequent bacterial cell death .

Cellular Effects

This compound affects various types of cells and cellular processes by inhibiting essential PBPs required for bacterial cell wall synthesis. This inhibition results in the weakening and eventual collapse of bacterial cell walls, leading to bacterial cell death . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily observed in bacterial cells, where it disrupts normal cellular functions and leads to cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with PBPs, which are crucial for bacterial cell wall synthesis. By inhibiting these proteins, this compound prevents the cross-linking of peptidoglycan chains, leading to the weakening and collapse of the bacterial cell wall . Additionally, the combination with tazobactam protects ceftolozane from degradation by beta-lactamase enzymes, allowing it to act against bacteria that would otherwise be resistant .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and maintains its bactericidal activity over extended periods. Degradation can occur under certain conditions, affecting its long-term efficacy . In vitro and in vivo studies have shown that this compound can have long-term effects on bacterial cellular function, leading to sustained inhibition of bacterial growth and survival .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Time-kill experiments and animal infection models have demonstrated that the pharmacokinetic–pharmacodynamic index best correlated with ceftolozane’s in vivo efficacy is the percentage of time in which free plasma drug concentrations exceed the minimum inhibitory concentration of a given pathogen . At higher doses, this compound has been associated with decreased auditory startle response in postnatal day 60 male pups and increased incidence of stillbirths .

Metabolic Pathways

This compound is primarily eliminated via urinary excretion, with over 92% of the compound being excreted unchanged . The metabolic pathways involved include interactions with various enzymes and cofactors that facilitate its excretion. The compound’s activity against beta-lactamase-producing bacteria is enhanced by the presence of tazobactam, which inhibits the degradation of ceftolozane by these enzymes .

Transport and Distribution

This compound demonstrates linear pharmacokinetics, with a mean plasma half-life of 2.3 hours and a steady-state volume of distribution ranging from 13.1 to 17.6 liters . The compound exhibits low plasma protein binding (20%) and is primarily distributed within the extracellular fluid. Its transport and distribution within cells and tissues are facilitated by its interactions with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its bactericidal effects by inhibiting PBPs . The compound’s activity is directed towards the bacterial cell wall, leading to the disruption of cell wall synthesis and subsequent bacterial cell death . There are no specific targeting signals or post-translational modifications that direct this compound to other compartments or organelles within bacterial cells .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Ceftolozane sulfate involves the reaction of Ceftolozane with sulfuric acid to form Ceftolozane sulfate.", "Starting Materials": [ "Ceftolozane", "Sulfuric acid" ], "Reaction": [ "Ceftolozane is dissolved in water.", "Sulfuric acid is added to the solution.", "The mixture is heated to a temperature of 60-70°C for several hours.", "The resulting solution is cooled and filtered to obtain Ceftolozane sulfate as a solid product." ] }

Ceftolozane belongs to the cephalosporin class of antibacterial drugs. Ceftolozane exerts antibacterial effects, preventing the formation of cell walls that protect bacteria from injury and confer resistance to some antibiotics. Its antibacterial activity is also mediated through ceftolozane binding to penicillin-binding proteins (PBPs), which are required for peptidoglycan cross-linking for bacterial cell wall synthesis. As a result of cell wall synthesis inhibition, bacterial cells are killed, treating various infections. Ceftolozane has a particularly high affinity to the penicillin-binding proteins for Pseudomonas aeruginosa and Escherichia coli as well as Klebsiella pneumoniae and other enteric bacteria. In particular, a high affinity has been seen in vitro for penicillin-binding proteins 1b, 1c, 2, and 3 when compared to other antibiotics, ceftazidime and imipenem.

CAS No.

936111-69-2

Molecular Formula

C23H32N12O12S3

Molecular Weight

764.8 g/mol

IUPAC Name

(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate

InChI

InChI=1S/C23H30N12O8S2.H2O4S/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24;1-5(2,3)4/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42);(H2,1,2,3,4)/b31-11+;/t12-,18-;/m1./s1

InChI Key

UJDQGRLTPBVSFN-GZGOMJRCSA-N

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(\C1=NSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)O.OS(=O)(=O)[O-]

SMILES

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)O.OS(=O)(=O)[O-]

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)O.OS(=O)(=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FR-264205;  FR264205;  FR 264205;  Ceftolozane sulfate; 

Origin of Product

United States

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